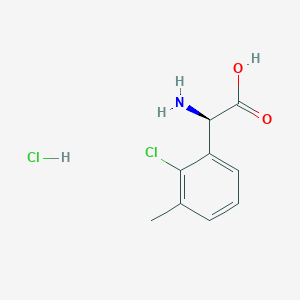
(R)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Formation of substituted amines or amides.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine
In medicinal chemistry, ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is investigated for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways and processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylacetic acid: A similar compound without the chloro and methyl substituents.
2-Amino-2-(2-chlorophenyl)acetic acid: A compound with only the chloro substituent.
Uniqueness
®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can have distinct biological effects.
Propriétés
Formule moléculaire |
C9H11Cl2NO2 |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
Clé InChI |
ZXBKQDBQRTZDFL-DDWIOCJRSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)[C@H](C(=O)O)N)Cl.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





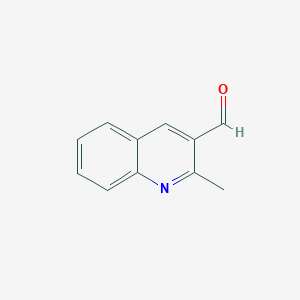

![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
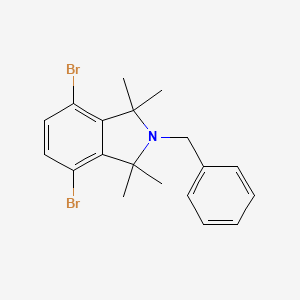
![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
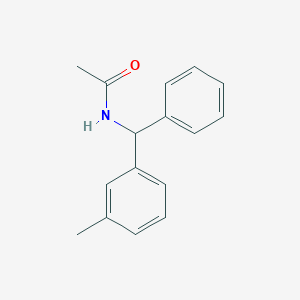
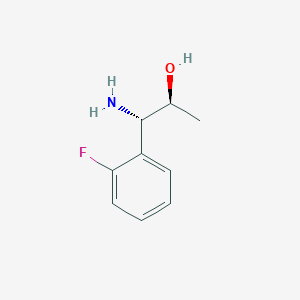
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)

![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)
